molecular formula C21H28N2O3 B14004644 8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione CAS No. 71471-54-0

8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B14004644
CAS No.: 71471-54-0
M. Wt: 356.5 g/mol
InChI Key: KPWNMBAUWPHBDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Spirocyclic Formation: The spirocyclic structure is formed by reacting the piperidine derivative with a suitable spirocyclic precursor under controlled temperature and pressure conditions.

    Substitution Reactions: The phenyl group is introduced through a substitution reaction, where a halogenated phenyl compound reacts with the spirocyclic intermediate in the presence of a base.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Methanol, ethanol, dichloromethane

Major Products

Scientific Research Applications

8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • **1,3,8-triazaspiro[4.5]decane

Properties

CAS No.

71471-54-0

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

8-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C21H28N2O3/c24-18-7-6-17(12-16(18)15-22-10-4-1-5-11-22)23-19(25)13-21(14-20(23)26)8-2-3-9-21/h6-7,12,24H,1-5,8-11,13-15H2

InChI Key

KPWNMBAUWPHBDU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=O)CC4(CCCC4)CC3=O)O

Origin of Product

United States

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